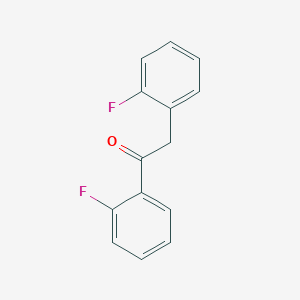

1,2-Bis(2-fluorophenyl)ethan-1-one

CAS No.:

Cat. No.: VC16527634

Molecular Formula: C14H10F2O

Molecular Weight: 232.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10F2O |

|---|---|

| Molecular Weight | 232.22 g/mol |

| IUPAC Name | 1,2-bis(2-fluorophenyl)ethanone |

| Standard InChI | InChI=1S/C14H10F2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |

| Standard InChI Key | UCZXYIBYHOTMOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,2-Bis(2-fluorophenyl)ethan-1-one features two 2-fluorophenyl groups attached to an ethanone backbone. The fluorine substituents at the ortho positions induce steric hindrance and electronic effects distinct from meta- or para-fluorinated analogs. Comparative analysis with 1,2-bis(3-fluorophenyl)ethanone reveals that ortho-fluorination reduces molecular symmetry, potentially altering crystallization behavior and reactivity.

Table 1: Calculated Molecular Properties*

*Values estimated from structurally similar compounds.

Spectroscopic Signatures

While no experimental NMR or IR data exists for the title compound, the 3-fluoro analog exhibits carbonyl stretching frequencies at ~1,680 cm⁻¹. Ortho-fluorination is expected to shift this peak due to increased electron-withdrawing effects. X-ray crystallography of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione demonstrates that fluorinated aryl groups adopt coplanar configurations with the diketone moiety, suggesting similar spatial arrangements in monofluorinated derivatives.

Synthesis and Reaction Chemistry

Reactivity Profile

The compound’s ketone group participates in standard nucleophilic additions, while fluorophenyl rings undergo electrophilic substitution. Key reactions include:

-

Reduction: Lithium aluminum hydride reduces the ketone to 1,2-bis(2-fluorophenyl)ethanol, a potential chiral building block.

-

Oxidation: Under strong conditions (e.g., KMnO₄/H₂SO₄), cleavage of the ethanone bridge may yield 2-fluorobenzoic acid derivatives.

-

Halogenation: Electrophilic bromination at the aryl rings’ para positions (relative to fluorine) is anticipated, driven by fluorine’s directing effects.

Physicochemical Properties

Thermodynamic Parameters

Joback group contribution estimates for analogs suggest:

Ortho-fluorination likely depresses melting points compared to para isomers due to reduced crystallinity.

Solubility and Partitioning

The Crippen method predicts a logP (octanol-water) of 2.49 , indicating moderate hydrophobicity. Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) is expected to exceed that in water by 3–4 orders of magnitude.

Biological and Material Applications

Materials Science

Fluorinated aromatic ketones serve as monomers for high-performance polymers. The structural analog in forms π-stacked architectures via C–H⋯F interactions, implying utility in organic semiconductors or gas-separation membranes.

Research Gaps and Future Directions

-

Synthetic Optimization: Systematic studies comparing photocatalytic vs. thermal methods are needed.

-

Crystallography: Single-crystal X-ray analysis would clarify steric effects of ortho-fluorination.

-

Biological Screening: Anticancer and antimicrobial assays using the 2-fluoro isomer remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume